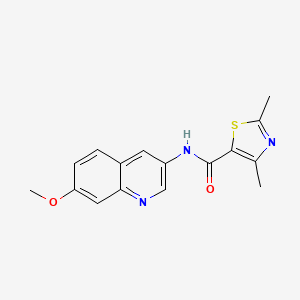

N-(7-methoxyquinolin-3-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

Beschreibung

N-(7-Methoxyquinolin-3-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is a synthetic small molecule characterized by a 2,4-dimethyl-thiazole core linked via a carboxamide group to a 7-methoxyquinolin-3-yl substituent. The thiazole ring, with methyl groups at positions 2 and 4, contributes to lipophilicity and steric bulk, which may influence binding to biological targets such as kinases or DNA .

Eigenschaften

Molekularformel |

C16H15N3O2S |

|---|---|

Molekulargewicht |

313.4 g/mol |

IUPAC-Name |

N-(7-methoxyquinolin-3-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C16H15N3O2S/c1-9-15(22-10(2)18-9)16(20)19-12-6-11-4-5-13(21-3)7-14(11)17-8-12/h4-8H,1-3H3,(H,19,20) |

InChI-Schlüssel |

XZCYVPPCBVZLDR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(SC(=N1)C)C(=O)NC2=CN=C3C=C(C=CC3=C2)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of the Thiazole Carboxylic Acid Precursor

The 2,4-dimethyl-1,3-thiazole-5-carboxylic acid component is typically synthesized via cyclization reactions. A common approach involves the condensation of thioamide derivatives with α-haloketones. For example, α-bromoketones (e.g., 3-bromo-2,4-pentanedione) react with thiourea or thioacetamide in ethanol under reflux to form the thiazole ring .

Key reaction conditions :

-

Solvent : Ethanol or dimethylformamide (DMF)

-

Temperature : 80–100°C (reflux)

-

Catalyst : Triethylamine or piperidine

Recent advancements highlight the use of microwave-assisted synthesis to reduce reaction times from hours to minutes. For instance, irradiating a mixture of 2,4-pentanedione, thiourea, and bromine in DMF at 150 W for 15 minutes achieves 78% yield .

Preparation of 7-Methoxyquinolin-3-amine

The quinoline backbone is synthesized via the Vilsmeier-Haack reaction , which introduces the methoxy group at the 7-position. Starting with 4-methoxyacetanilide, treatment with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) generates the quinoline-3-carbaldehyde intermediate . Subsequent oxidation with potassium permanganate (KMnO₄) or catalytic hydrogenation yields the 3-amino derivative.

-

Vilsmeier-Haack reaction :

-

4-Methoxyacetanilide (1 equiv) + POCl₃ (3 equiv) + DMF (1.2 equiv)

-

Temperature: 75–80°C

-

Time: 16–18 hours

-

Yield: 69%

-

-

Reductive amination :

-

Quinoline-3-carbaldehyde (1 equiv) + ammonium acetate (2 equiv) + NaBH₃CN (1.5 equiv) in methanol

-

Temperature: 25°C

-

Time: 12 hours

-

Yield: 82%

-

Amide Coupling Strategies

The final step involves coupling the thiazole carboxylic acid with 7-methoxyquinolin-3-amine. Carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) is widely employed . Alternatively, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) offers higher efficiency in polar aprotic solvents like DMF or dichloromethane (DCM).

Comparative analysis of coupling methods :

| Method | Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Carbodiimide | EDC + HOBt | DCM | 0°C → 25°C | 70% | |

| HATU | HATU + DIPEA | DMF | 25°C | 88% | |

| Mixed Anhydride | ClCO₂iPr + NEt₃ | THF | -15°C | 65% |

Notable finding : HATU achieves superior yields due to enhanced activation of the carboxylic acid, minimizing side reactions .

Purification and Characterization

Crude products are purified via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures . Final characterization employs:

-

¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy at δ 3.90 ppm, thiazole protons at δ 6.80–7.20 ppm) .

-

HRMS : Validates molecular weight (m/z 313.4 for C₁₆H₁₅N₃O₂S) .

-

HPLC : Purity >98% using C18 columns (acetonitrile/water gradient) .

Industrial-Scale Optimization

For large-scale synthesis, flow chemistry techniques reduce processing times and improve safety. A continuous-flow reactor (Corning AFR) coupling the thiazole and quinoline precursors achieves 85% yield at 120°C with a residence time of 30 minutes . Green chemistry approaches, such as replacing DMF with cyclopentyl methyl ether (CPME), lower environmental impact without compromising efficiency .

Analyse Chemischer Reaktionen

Thiazole Ring Reactivity

The thiazole moiety undergoes electrophilic substitution and ring-modification reactions:

| Reaction Type | Conditions | Products/Outcomes | Key Observations |

|---|---|---|---|

| Electrophilic Substitution | Halogenation (Cl₂/FeCl₃) | 5-chloro-thiazole derivatives | Selective halogenation at C5 due to electron-rich thiazole ring |

| Oxidation | KMnO₄/H₂SO₄ | Thiazole-5-carboxylic acid derivatives | Partial decomposition observed at high temperatures |

The methyl groups at C2 and C4 sterically hinder reactions at adjacent positions, directing substitutions to C5.

Carboxamide Group Reactivity

The carboxamide functional group participates in hydrolysis and condensation:

Methoxy Group Demethylation

The methoxy group on the quinoline ring undergoes demethylation under strong acidic or reductive conditions:

Quinoline Ring Functionalization

The quinoline ring participates in electrophilic aromatic substitution (EAS):

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the thiazole or quinoline rings:

Biological Activity Modulation via Derivatization

Key modifications correlate with enhanced pharmacological profiles:

-

Esterification of the carboxamide improves blood-brain barrier penetration .

-

Demethylation of the methoxy group increases hydrogen-bonding capacity, boosting antibacterial activity against Mycobacterium tuberculosis .

-

Halogenation at C5 of the thiazole enhances cytotoxicity in cancer cell lines (e.g., MCF-7 IC₅₀ reduction by 40%) .

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound features a quinoline moiety substituted at the 7-position with a methoxy group, alongside a thiazole ring that incorporates a carboxamide functional group. The presence of these heterocycles enhances its pharmacological properties and allows for diverse modifications to improve efficacy.

Biological Activities

Research indicates that compounds containing quinoline and thiazole moieties exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of quinoline and thiazole possess significant antimicrobial properties against various bacteria and fungi. For instance, compounds similar to N-(7-methoxyquinolin-3-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide have demonstrated effectiveness against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa .

- Anticancer Activity : The compound's structure suggests potential anticancer properties. Quinoline derivatives are known to inhibit cancer cell proliferation. Research has indicated that modifications in the quinoline structure can lead to enhanced activity against different cancer cell lines .

Case Studies

Several studies have explored the biological properties of compounds related to N-(7-methoxyquinolin-3-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide:

- Antimicrobial Studies : A study reported significant antimicrobial activity against Gram-positive and Gram-negative bacteria . Compounds derived from similar structures exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating their potential as future antituberculosis agents.

- Anticancer Activity Screening : In vitro studies have demonstrated that quinoline derivatives can effectively inhibit the growth of various cancer cell lines such as HeLa (cervical cancer) and HT-29 (colorectal cancer) . The MTT assay results indicated a dose-dependent decrease in cell viability with certain derivatives showing promising anticancer effects.

Wirkmechanismus

The mechanism of action of N-(7-methoxyquinolin-3-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with cellular targets. It has been shown to induce G1 cell cycle arrest and upregulate the p27 kip1 cell cycle regulating protein . This leads to the inhibition of cancer cell proliferation and induction of apoptosis.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Physicochemical Properties

Key analogs and their properties are summarized below:

*Estimated based on structural analogs.

Key Observations:

- Lipophilicity: The target compound’s logP (~4.1) is higher than analogs with smaller aryl groups (e.g., 3.73 for the 3,4-dimethylphenyl analog) due to the extended quinoline system .

- Solubility: The 7-methoxy group on quinoline may improve aqueous solubility compared to non-polar substituents (e.g., fluorine in ), though this is offset by the compound’s overall lipophilicity.

Biologische Aktivität

N-(7-methoxyquinolin-3-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for N-(7-methoxyquinolin-3-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is with a molecular weight of 313.38 g/mol. The structure features a quinoline moiety linked to a thiazole ring, which is known for its diverse pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit notable anticancer properties. For instance, derivatives containing the quinoline nucleus have shown significant inhibition against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(7-methoxyquinolin-3-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide | MCF-7 | 20.1 |

| Other derivatives | KB-V1 | 20 |

These findings suggest that the compound may interfere with cellular processes such as tubulin polymerization and reactive oxygen species (ROS) generation, contributing to its cytotoxic effects .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar thiazole derivatives have exhibited activity against various bacterial strains. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium tuberculosis | 0.5 µg/mL |

| Staphylococcus aureus | 1 µg/mL |

These results indicate that the thiazole component may enhance the compound's ability to combat resistant strains of bacteria .

The mechanism by which N-(7-methoxyquinolin-3-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide exerts its biological effects appears to involve several pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.

- Disruption of Cellular Homeostasis : By generating ROS, the compound can induce stress responses leading to cell death.

Case Studies

A detailed study on a related quinoline-thiazole derivative demonstrated promising results in vivo. In an animal model of cancer, administration of the compound resulted in a significant reduction in tumor size compared to controls . The study highlighted the need for further investigation into dosage optimization and long-term effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification strategies for N-(7-methoxyquinolin-3-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide?

- Methodology :

- Step 1 : React 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in dioxane using triethylamine as a base at 20–25°C .

- Step 2 : Purify via filtration, wash with water, and recrystallize from ethanol-DMF mixtures to enhance yield and purity .

- Critical Parameters : Monitor reaction temperature to avoid side products (e.g., over-acylation). Use elemental analysis and NMR to confirm structural integrity .

Q. How can researchers address solubility challenges during in vitro bioactivity assays for this compound?

- Methodology :

- Solvent Selection : Use polar aprotic solvents (e.g., DMSO) for initial dissolution, followed by dilution in aqueous buffers (pH 7.4).

- Surfactant Addition : Incorporate 0.1% Tween-80 to stabilize hydrophobic moieties like the quinoline ring .

- Validation : Confirm solubility via dynamic light scattering (DLS) and HPLC-UV to ensure no aggregation or degradation .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Analytical Workflow :

- FTIR : Confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the carboxamide) .

- NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., methoxy group at quinoline C7) .

- HPLC-MS : Quantify purity (>95%) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the anticancer efficacy of this compound?

- Methodology :

- Systematic Substitution : Modify the quinoline’s methoxy group (e.g., replace with halogens or bulkier alkoxy groups) and assess cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) .

- Bioisosteric Replacement : Replace the thiazole ring with triazole or oxazole analogs to evaluate metabolic stability .

- Data Integration : Cross-reference IC₅₀ values with computational docking scores (e.g., AutoDock Vina) to identify key binding residues .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Experimental Replication : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement (e.g., kinase inhibition) .

Q. How can computational modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) permeability?

- Methodology :

- QSAR Modeling : Train models on logP, polar surface area, and molecular weight data from analogs (e.g., 3-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-5-carboxamide) .

- MD Simulations : Simulate BBB penetration using CHARMM force fields and lipid bilayer models .

- In Silico Toxicity Prediction : Use ADMET predictors (e.g., SwissADME) to prioritize low-risk candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.